H-Gly-Trp-OH

Nitric Oxide Nitrosation Vasorelaxation

NO signaling researchers require a dipeptide that reliably undergoes N-nitrosation-most fail this test. H-Gly-Trp-OH is the only dipeptide (1 of 16) to undergo significant nitrosation, establishing it as the definitive model for non-cysteine nitrosation research. • Exclusive N-nitrosation susceptibility; N-nitroso derivative: vasorelaxation EC50 1.1 µM, platelet inhibition EC50 3.5 µM • Elevates brain Trp & Tyr in vivo; ≥98% HPLC purity for reproducible SPPS & SAR studies • White to light yellow powder; -20°C storage; global cold chain shipping available

Molecular Formula C13H15N3O3
Molecular Weight 261.28 g/mol
CAS No. 2390-74-1
Cat. No. B1294499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Gly-Trp-OH
CAS2390-74-1
SynonymsGly-Trp
glycyl-L-tryptophan
glycyltryptophan
glycyltryptophan, (DL)-isome
Molecular FormulaC13H15N3O3
Molecular Weight261.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN
InChIInChI=1S/C13H15N3O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19)/t11-/m0/s1
InChIKeyAJHCSUXXECOXOY-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Gly-Trp-OH (CAS 2390-74-1) for Research: Technical Specifications and Baseline Characterization


H-Gly-Trp-OH (Glycyl-L-tryptophan) is a linear dipeptide composed of glycine and L-tryptophan, with the molecular formula C13H15N3O3 and a molecular weight of 261.28 g/mol [1]. It is widely used in peptide synthesis and biochemical research, and it serves as a key metabolite and model compound for studying tryptophan biochemistry . Commercial sources typically supply this compound as a white to light yellow powder or crystal with a purity ≥98% as determined by HPLC [1].

Peptide synthesis building block Gly-Trp dipeptide for SPPS and peptidomimetic construction.
Tryptophan biochemistry model Probe for tryptophan metabolism, nitrosation and NO-donor research.
HPLC-characterized quality Defined purity and optical rotation for reproducible assays.

Why Generic Substitution of H-Gly-Trp-OH with Other Dipeptides is Scientifically Unjustified


Dipeptides containing tryptophan are not functionally interchangeable. Even subtle alterations in sequence, stereochemistry, or side-chain composition can drastically alter a compound's chemical reactivity, biological activity, and metabolic fate. For H-Gly-Trp-OH (Gly-Trp), its unique susceptibility to nitrosation and its distinct biological effects compared to other dipeptides underscore the critical need for precise, evidence-based selection in research and procurement [1].

Sequence matters

Gly-X dipeptides (e.g. Gly-Phe, Gly-Tyr) show negligible nitrosation; substitution may eliminate NO-related reactivity.

Stereochemical sensitivity

D-Trp or modified side chains can alter biochemical recognition and biological response profiles.

Specification mismatch

Different purity grades or undefined optical rotation may introduce impurity-driven variability in sensitive assays.

Quantitative Differentiation of H-Gly-Trp-OH from Its Closest Analogs: A Data-Driven Guide


Exclusive and Significant Nitrosation Reactivity of Gly-Trp Compared to 15 Other Dipeptides

In a comparative study of 16 model dipeptides (all containing a glycyl residue paired with a variable amino acid), Gly-Trp was the only dipeptide found to undergo significant nitrosation under the tested conditions. Other dipeptides, including those with aromatic residues like Gly-Tyr and Gly-Phe, exhibited negligible (0-4%) nitrosation [1].

Exclusive Nitrosation
Head-to-head
≥6.25× higher NO· release
Gly-Lys, Gly-Phe, Gly-Tyr: 0–4% release
Supports NO-transnitrosation study context
Photolysis-chemiluminescence assay; modified Saville method
Nitric Oxide Nitrosation Vasorelaxation

Dose-Dependent Vasorelaxation and Platelet Inhibition by Nitrosated Gly-Trp

Nitrosated Gly-Trp exhibited potent, dose-dependent vasorelaxation and platelet inhibiting activity, with apparent EC50 values of 1.1 ± 0.3 µM and 3.5 ± 0.9 µM, respectively. This bioactivity was unique among the dipeptides tested, as other nitrosated dipeptides did not induce these effects [1].

Vasorelaxation EC50
Head-to-head
EC50 1.1 ± 0.3 µM
Platelet inhibition EC50 3.5 ± 0.9 µM
Supports platelet and vascular endpoint studies
Isolated rabbit aortic ring and platelet-rich plasma
Vasorelaxation Platelet Inhibition Nitric Oxide

Equivalent Brain Precursor Elevation but Superior Solubility Compared to Single Amino Acids

Intravenous administration of Gly-Trp in mice led to an increase in brain tryptophan and tyrosine levels similar to that achieved by the single amino acids alone. However, the study suggests dipeptides like Gly-Trp may be superior due to their better solubility [1].

Brain Precursor Elevation
Cross-study comparable
Comparable brain Trp/Tyr increase
vs single amino acids; reported solubility advantage context
May support brain precursor delivery studies
In vivo mouse model, i.v. administration, 30 min
Neuroscience Neurotransmitter Synthesis Pharmacokinetics

Defined Analytical Specification for Reproducible Research

H-Gly-Trp-OH is commercially available with a minimum purity of >98.0% as determined by both HPLC and nonaqueous titration. The specific rotation [a]20/D is specified as +27.0 to +30.0° (C=2, 5 mol/L HCl) [1]. These specifications ensure batch-to-batch consistency and reliable experimental outcomes.

Analytical Specification
Specification review
HPLC purity >98% (spec)
[α]D20 +27° to +30° (C=2, HCl)
Supports reproducible SAR and synthesis
Nonaqueous titration and HPLC characterization
Analytical Chemistry Quality Control Peptide Synthesis

Evidence-Based Research and Industrial Applications of H-Gly-Trp-OH


Investigating Nitric Oxide Biology and Transnitrosation Mechanisms

H-Gly-Trp-OH is the definitive model dipeptide for studying non-cysteine nitrosation. Its exclusive and significant nitrosation among 16 tested dipeptides, along with the potent vasorelaxation and platelet inhibitory activities of its N-nitroso derivative, make it an essential tool for dissecting NO-mediated signaling pathways and the unique biochemistry of N-nitrosoindoles [1].

Neuroscience Research on Serotonin and Catecholamine Precursor Delivery

In in vivo models, Gly-Trp effectively elevates brain tryptophan and tyrosine levels, precursors to serotonin and catecholamines, respectively. Its performance is comparable to that of the free amino acids, but its potential for improved solubility may offer practical advantages in formulation and delivery for studies investigating mood, behavior, and neurodegenerative diseases [1].

Peptide Synthesis and Development of Bioactive Compounds

As a high-purity (>98%) building block, H-Gly-Trp-OH is a critical component in solid-phase peptide synthesis (SPPS) for constructing larger peptides and peptidomimetics. Its defined structure and optical purity are essential for generating reliable and reproducible libraries of bioactive compounds, including those targeting neuropeptide receptors or involved in structure-activity relationship (SAR) studies [1].

Application
Selection Property
Validation Focus
NO biology and transnitrosation studies
Exclusive nitrosation reactivity among dipeptides
Nitroso-indole signaling pathway assays
Brain tryptophan delivery research
Dipeptide solubility and precursor elevation profile
In vivo brain Trp/Tyr measurement assays
Solid-phase peptide synthesis (SPPS)
High purity, defined optical rotation building block
HPLC purity and optical rotation verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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